molecular formula C11H9NO2S2 B13371984 5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid

5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid

Cat. No.: B13371984
M. Wt: 251.3 g/mol
InChI Key: YBJLFBTWMKHGJY-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-bromopyridine with thiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of sulfur and nitrogen atoms in its structure allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfanyl)-2-thiophenecarboxylic acid: Lacks the pyridine ring, which may affect its chemical properties and applications.

    3-(3-Pyridinyl)-2-thiophenecarboxylic acid: Lacks the methylsulfanyl group, which may influence its reactivity and biological activity.

    5-(Methylsulfanyl)-3-(2-pyridinyl)-2-thiophenecarboxylic acid: Similar structure but with a different position of the pyridine ring, leading to variations in its chemical behavior.

Uniqueness

5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid is unique due to the combination of the methylsulfanyl group, pyridine ring, and thiophene carboxylic acid moiety

Properties

Molecular Formula

C11H9NO2S2

Molecular Weight

251.3 g/mol

IUPAC Name

5-methylsulfanyl-3-pyridin-3-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C11H9NO2S2/c1-15-9-5-8(10(16-9)11(13)14)7-3-2-4-12-6-7/h2-6H,1H3,(H,13,14)

InChI Key

YBJLFBTWMKHGJY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(S1)C(=O)O)C2=CN=CC=C2

Origin of Product

United States

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